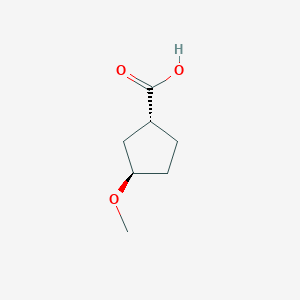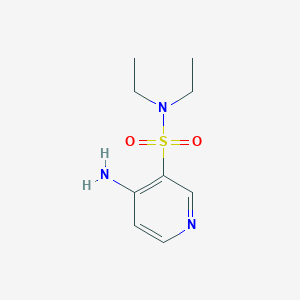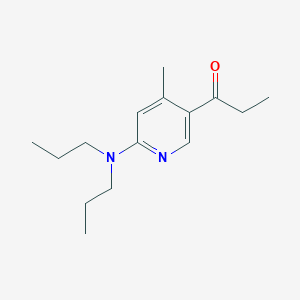
1-(6-(Dipropylamino)-4-methylpyridin-3-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(Dipropylamino)-4-methylpyridin-3-yl)propan-1-one is a compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound features a dipropylamino group and a methyl group attached to the pyridine ring, along with a propanone moiety.
Métodos De Preparación
The synthesis of 1-(6-(Dipropylamino)-4-methylpyridin-3-yl)propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 4-methyl-3-pyridinecarboxaldehyde with dipropylamine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. After the reaction is complete, the product is purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
1-(6-(Dipropylamino)-4-methylpyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dipropylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(6-(Dipropylamino)-4-methylpyridin-3-yl)propan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in studies related to enzyme inhibition, receptor binding, and other biochemical assays to understand its interactions with biological targets.
Medicine: The compound can be investigated for its potential pharmacological properties, including its effects on various physiological pathways and its potential as a therapeutic agent.
Industry: It may find applications in the development of new materials, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(6-(Dipropylamino)-4-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The dipropylamino group may interact with receptors or enzymes, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating specific biological processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
1-(6-(Dipropylamino)-4-methylpyridin-3-yl)propan-1-one can be compared with other similar compounds, such as:
1-(4-(Dimethylamino)phenyl)propan-1-one: This compound features a dimethylamino group instead of a dipropylamino group and a phenyl ring instead of a pyridine ring.
1-Phenyl-3-(phenylamino)propan-1-one: This compound has a phenylamino group and a phenyl ring, differing from the pyridine and dipropylamino groups in the target compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the dipropylamino and methyl groups on the pyridine ring, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H24N2O |
|---|---|
Peso molecular |
248.36 g/mol |
Nombre IUPAC |
1-[6-(dipropylamino)-4-methylpyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C15H24N2O/c1-5-8-17(9-6-2)15-10-12(4)13(11-16-15)14(18)7-3/h10-11H,5-9H2,1-4H3 |
Clave InChI |
LSVYCQRKGRDKQX-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C1=NC=C(C(=C1)C)C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


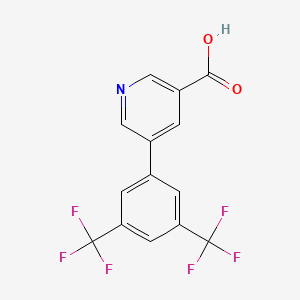

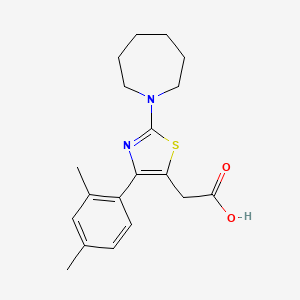
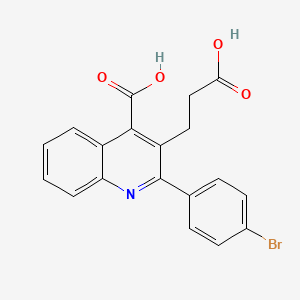
![Ethyl 4-chloropyrido[4,3-d]pyrimidine-2-carboxylate](/img/structure/B13006196.png)
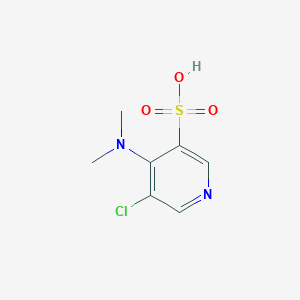
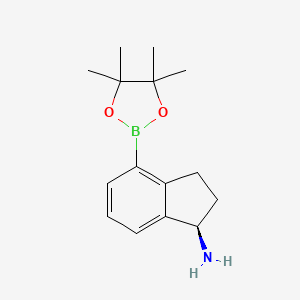
![tert-butyl (3R)-3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13006208.png)
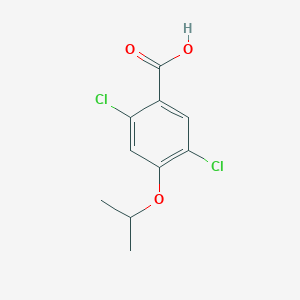
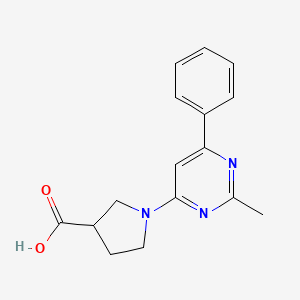
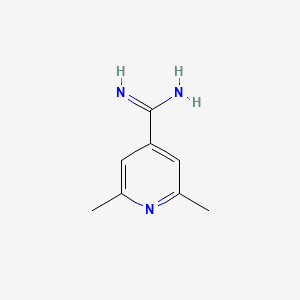
![2-Amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13006241.png)
